molecular formula C22H18BrN3 B4855324 6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine

6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B4855324
M. Wt: 404.3 g/mol
InChI Key: KPCXBCSOFHHZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine is a halogenated quinazoline derivative characterized by a bromine atom at position 6, a phenyl group at position 4, and a 2,4-dimethylphenyl-substituted amine at position 2. Quinazolines are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes such as kinases, reductases, and phosphatases . The bromine atom enhances electrophilicity and serves as a handle for further functionalization via cross-coupling reactions, while the dimethylphenyl group contributes to hydrophobic interactions in biological systems .

Properties

IUPAC Name

6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3/c1-14-8-10-19(15(2)12-14)24-22-25-20-11-9-17(23)13-18(20)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCXBCSOFHHZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline ring or the bromine atom, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives, including 6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogens.

  • Case Study : A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial efficacy. The results showed that compounds with specific substitutions on the phenyl ring displayed enhanced antibacterial activity, particularly against Gram-positive bacteria. The presence of electron-donating groups was found to improve activity against certain strains .

Anticancer Properties

Quinazolines are recognized for their potential as anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth.

  • Case Study : Research has demonstrated that certain quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For example, modifications at the 6-position of the quinazoline ring have been shown to enhance EGFR kinase inhibitory activity, leading to promising antitumor effects in vitro .

Neurological Applications

Recent studies have explored the role of quinazoline derivatives in modulating neurotransmitter receptors, such as metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.

  • Case Study : A novel series of 6-bromoquinazoline derivatives demonstrated negative allosteric modulation activity toward mGlu7 receptors. These findings suggest potential applications in treating conditions like anxiety and depression by targeting specific neurotransmitter pathways .

Antiviral Activity

Quinazoline compounds have also been investigated for their antiviral properties, particularly against viral infections such as hepatitis C.

  • Case Study : The synthesis of 4,6-disubstituted quinazolines has been linked to antiviral activity. These compounds were shown to inhibit viral replication effectively, indicating their potential as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives.

  • Data Table : Below is a summary of key structural modifications and their corresponding biological activities based on recent research findings:
Compound StructureActivity TypeObservations
6-Bromo substitutionAntimicrobialEnhanced activity against Gram-positive bacteria
4-Phenyl groupAnticancerInhibition of EGFR; improved tumor cell death
2,4-Dimethyl substitutionNeurologicalModulation of mGlu7 receptors; potential anxiolytic effects
Various halogen substituentsAntiviralEffective against hepatitis C virus

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the phenyl groups can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Yield : Reactions with aromatic amines (e.g., thiophen-2-ylmethyl) achieve near-quantitative yields under mild conditions , while polar substituents (e.g., methoxyethoxy) may require optimization.
  • Functional Groups : Electron-donating groups (e.g., methoxy) reduce logP compared to hydrophobic groups (e.g., dimethylphenyl) .
2.2. Physicochemical Properties

A comparison of calculated properties for selected analogs:

Property Target Compound (Predicted) 6-Bromo-N-(4-methoxyphenyl) 6-Bromo-N,4-diphenyl
Molecular Weight (g/mol) ~406.28 406.28 376.25
logP (Lipophilicity) ~6.5 6.2 ~5.8
Hydrogen Bond Acceptors 3 3 3
Polar Surface Area (Ų) ~36.6 36.6 36.6

Insights :

  • All analogs share similar hydrogen-bonding capacity, critical for target engagement in enzyme active sites.
2.4. Structural Insights from Crystallography

Crystallographic data (e.g., SHELX-refined structures) for analogs like 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine reveal planar quinazoline cores and orthogonal amine substituents, facilitating intercalation with DNA or proteins . The target compound’s dimethylphenyl group may induce torsional strain, altering binding modes compared to flatter analogs.

Biological Activity

6-Bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a dimethyl-substituted phenyl group, enhancing its reactivity and biological potential. The molecular formula is C19H18BrN3C_{19}H_{18}BrN_3 with a molecular weight of approximately 368.27 g/mol. The presence of halogen atoms like bromine is known to influence the biological activity of quinazoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation. The compound may inhibit key signaling pathways associated with tumor growth, particularly through the modulation of the epidermal growth factor receptor (EGFR) pathway.

Biological Activities

1. Anticancer Properties:
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, with effective concentrations (EC50) in the low nanomolar range . The structure-activity relationship (SAR) suggests that modifications at specific positions on the quinazoline ring can enhance anticancer efficacy .

2. Anti-inflammatory Effects:
Some studies have indicated that quinazoline derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity:
Preliminary investigations into related compounds have shown antimicrobial effects against various pathogens, indicating that this compound may also share this property .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis; EC50 ~ 2 nM
Anti-inflammatoryInhibits cytokine production
AntimicrobialActive against various pathogens

Research Highlights

  • Apoptosis Induction: A study focusing on quinazoline derivatives found that certain modifications could significantly enhance apoptosis induction in cancer cell lines .
  • EGFR Inhibition: Molecular docking studies demonstrated that compounds similar to this compound effectively bind to mutated forms of EGFR, suggesting a mechanism for selective tumor targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.